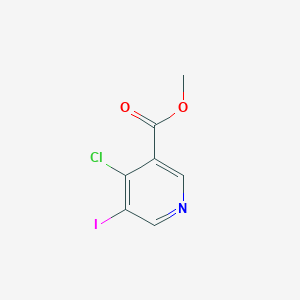

Methyl 4-chloro-5-iodonicotinate

Beschreibung

Methyl 4-chloro-5-iodonicotinate is a methyl ester derivative of nicotinic acid (pyridine-3-carboxylic acid) featuring chlorine and iodine substituents at positions 4 and 5 of the pyridine ring, respectively. The molecular formula is inferred as C₇H₅ClINO₂, with a calculated molecular weight of 297.35 g/mol. This compound is hypothesized to serve as a pharmaceutical intermediate, leveraging its halogen substituents for reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Eigenschaften

Molekularformel |

C7H5ClINO2 |

|---|---|

Molekulargewicht |

297.48 g/mol |

IUPAC-Name |

methyl 4-chloro-5-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C7H5ClINO2/c1-12-7(11)4-2-10-3-5(9)6(4)8/h2-3H,1H3 |

InChI-Schlüssel |

HKOOAOLVNSCRSN-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CN=CC(=C1Cl)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-5-iodonicotinate typically involves the iodination and chlorination of nicotinic acid derivatives. One common method is the reaction of 4-chloronicotinic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of Methyl 4-chloro-5-iodonicotinate may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 4-chloro-5-iodonicotinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various halogenated derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 4-chloro-5-iodonicotinate is used as a building block in organic synthesis.

Biology and Medicine: In biological research, this compound is used to study the effects of halogenated nicotinic acid derivatives on biological systems.

Industry: In the industrial sector, Methyl 4-chloro-5-iodonicotinate is used in the production of agrochemicals and materials science. Its reactivity makes it a valuable intermediate in the synthesis of various functional materials .

Wirkmechanismus

The mechanism of action of Methyl 4-chloro-5-iodonicotinate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and iodine atoms can influence the compound’s binding affinity and specificity. For example, it may act as an inhibitor or activator of certain enzymes by binding to their active sites and altering their activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The table below compares Methyl 4-chloro-5-iodonicotinate with structurally related compounds, emphasizing substituent positions, functional groups, and molecular properties:

Substituent Effects on Reactivity and Properties

Halogen Position and Electronic Effects :

- The 4-chloro and 5-iodo substituents in the target compound create electron-withdrawing effects, enhancing electrophilicity at the pyridine ring. This facilitates nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions .

- In contrast, Methyl 6-chloro-5-ethyl-2-iodonicotinate () features an ethyl group at position 5, increasing steric bulk and lipophilicity. The 2-iodo substituent may direct reactivity differently compared to the 5-iodo position in the target compound.

Functional Group Variations: Amino groups (e.g., Methyl 5-amino-6-chloronicotinate, ) donate electron density, making the ring less reactive toward electrophiles but more suited for hydrogen bonding in drug-target interactions. Nitrile groups (e.g., 4-Iodo-5-methoxynicotinonitrile, ) increase polarity, improving solubility in polar solvents compared to methyl esters.

Methyl Ester Stability :

- Methyl esters (common in and ) generally exhibit moderate stability under acidic/basic conditions, with hydrolysis yielding carboxylic acids. The ester group in the target compound may enhance solubility in organic media compared to free acids .

Biologische Aktivität

Methyl 4-chloro-5-iodonicotinate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings, including data tables and case studies.

Overview of Methyl 4-Chloro-5-Iodonicotinate

- Molecular Formula : C₇H₅ClINO₂

- Molecular Weight : 237.48 g/mol

- Structural Features : The compound features a pyridine ring with chlorine and iodine substituents, which significantly influence its biological interactions.

Biological Activity

The biological activity of methyl 4-chloro-5-iodonicotinate is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and iodine) enhances its reactivity and binding affinity.

- Enzyme Interaction : Studies suggest that methyl 4-chloro-5-iodonicotinate may influence enzyme kinetics, particularly those involved in metabolic pathways.

- Receptor Binding : The compound shows potential in modulating nicotinic acetylcholine receptors, which are crucial in neurotransmission and could be targeted for neurological disorders.

Case Studies

- Antimicrobial Activity : A study assessed the antimicrobial properties of methyl 4-chloro-5-iodonicotinate against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated significant activity, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, notably showing IC50 values comparable to established chemotherapeutic agents. This suggests a promising avenue for cancer treatment.

- Neuropharmacological Effects : Research involving animal models indicates that the compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Comparative Analysis of Biological Activity

Synthesis Methods

Methyl 4-chloro-5-iodonicotinate can be synthesized through various chemical reactions, including:

- Esterification : Using iodoacetic acid and chlorinated nicotinic acid derivatives.

- Suzuki Coupling Reaction : Involves coupling aryl boronic acids with halogenated nicotinates to achieve the desired product.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.